molecular formula C15H15N5S B5609495 2-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine

2-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine

Cat. No. B5609495
M. Wt: 297.4 g/mol
InChI Key: WNMSLIRBHMYKAP-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by specific structural features, including a pyridine ring and a tetrazole group. These structures are often explored for their unique chemical and physical properties.

Synthesis Analysis

The synthesis process involves complex organic reactions. A related compound, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, was synthesized via a reaction involving hydrazine and acetylacetone, yielding a pyridine-thiazole moiety and a pyrazole ring. This process was characterized by X-ray crystallography and NMR spectroscopy (Lan, Zheng, & Wang, 2019).

Molecular Structure Analysis

The molecular structure of similar compounds is usually determined using X-ray diffraction and spectroscopic techniques. For instance, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives was elucidated through X-ray analysis, revealing specific crystalline forms and molecular conformations (Karczmarzyk & Malinka, 2004).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with pyridine and tetrazole rings have diverse biological activities .

properties

IUPAC Name

2-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-11-6-7-14(9-12(11)2)20-15(17-18-19-20)21-10-13-5-3-4-8-16-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMSLIRBHMYKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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